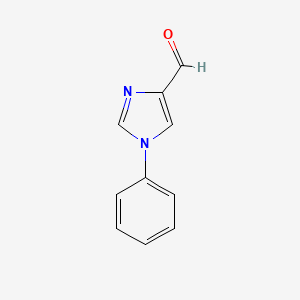

1-フェニル-1H-イミダゾール-4-カルバルデヒド

概要

説明

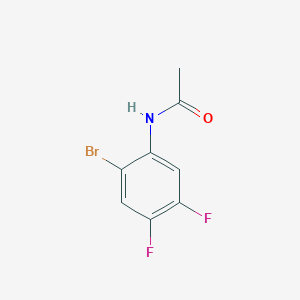

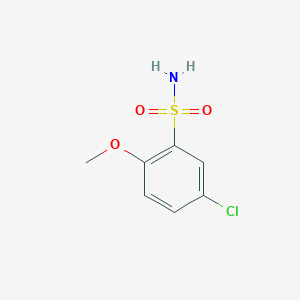

“1-phenyl-1H-imidazole-4-carbaldehyde” is a chemical compound with the CAS Number: 88091-36-5 . It has a molecular weight of 172.19 and its IUPAC name is 1-phenyl-1H-imidazole-4-carbaldehyde . It is a powder at room temperature .

Synthesis Analysis

While specific synthesis methods for “1-phenyl-1H-imidazole-4-carbaldehyde” were not found, imidazoles in general are known to be synthesized via a variety of methods . For instance, one method involves the cyclization of amido-nitriles . The reaction conditions are mild enough for the inclusion of a variety of functional groups including arylhalides as well as aromatic and saturated heterocycles .

Molecular Structure Analysis

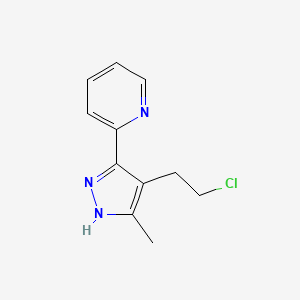

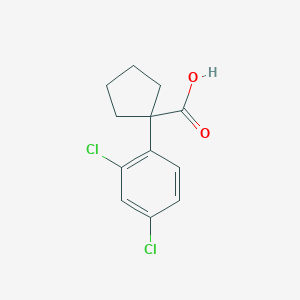

The molecular structure of “1-phenyl-1H-imidazole-4-carbaldehyde” consists of an imidazole ring attached to a phenyl group and a carbaldehyde group . The InChI code for this compound is 1S/C10H8N2O/c13-7-9-6-12 (8-11-9)10-4-2-1-3-5-10/h1-8H .

Chemical Reactions Analysis

In organic synthesis, “1H-Imidazole-4-carbaldehyde” serves as a key building block for the preparation of diverse heterocyclic compounds and pharmaceutical intermediates . Its reactivity as an aldehyde and its imidazole ring make it a valuable precursor in the synthesis of complex organic molecules .

Physical And Chemical Properties Analysis

“1-phenyl-1H-imidazole-4-carbaldehyde” is a powder at room temperature . It has a melting point of 129-130 degrees Celsius .

科学的研究の応用

イミダゾールの合成

イミダゾールは、機能性分子において重要な複素環式構造モチーフであり、さまざまな用途で利用されています . 置換イミダゾールの位置選択的合成のための新規方法の開発は、戦略的に重要です . “1-フェニル-1H-イミダゾール-4-カルバルデヒド”は、イミダゾールの合成に使用できます .

ドナー-π-アクセプター(D-π-A)型色素の合成

“1-フェニル-1H-イミダゾール-4-カルバルデヒド”は、新規ドナー-π-アクセプター(D-π-A)型色素の合成に使用できます . これらのタイプの染料は、有機エレクトロニクスおよびオプトエレクトロニクスの分野で幅広い用途があります。

ウロカニン酸エステルの調製

この化合物は、ウロカニン酸(4-イミダゾールアクリル酸)のエチル、n-ドデシル、およびn-ヘキサデシルエステルの調製に使用できます . ウロカニン酸は、表皮におけるUV放射線の主要な吸収体であり、皮膚をUV損傷から保護します。

比色化学センサーの作製

“1-フェニル-1H-イミダゾール-4-カルバルデヒド”は、比色化学センサーの作製に使用できます . これらの化学センサーは、イオン、分子、およびpHの変化の検出に使用できます。

医薬品および農薬

“1-フェニル-1H-イミダゾール-4-カルバルデヒド”を用いて合成できるイミダゾールは、医薬品および農薬において従来から用途があります . これらは、多くの薬剤や農薬の重要な構成要素です。

太陽電池およびその他の光学用途

イミダゾールは、太陽電池やその他の光学用途のための染料に関する新たな研究で展開されています . “1-フェニル-1H-イミダゾール-4-カルバルデヒド”を用いてイミダゾールを合成する能力は、これらの分野の進歩に貢献できます。

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501

作用機序

Target of Action

1-Phenyl-1H-imidazole-4-carbaldehyde is an imidazole derivative . Imidazole derivatives are known to have a broad range of biological activities . The primary target of 1-Phenyl-1H-imidazole-4-carbaldehyde is reported to be the calmodulin-dependent nitric-oxide synthase from bovine brain and GHs pituitary cells . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule in various physiological processes.

Mode of Action

It is known that imidazole derivatives can interact with their targets in a variety of ways, often leading to changes in the activity of the target . For instance, some imidazole derivatives have been found to inhibit the activity of their target enzymes .

Biochemical Pathways

The biochemical pathways affected by 1-Phenyl-1H-imidazole-4-carbaldehyde are likely to be those involving its target, the calmodulin-dependent nitric-oxide synthase. This enzyme is involved in the production of nitric oxide, which plays a role in various physiological processes, including vasodilation, immune response, and neurotransmission .

Pharmacokinetics

It is known that imidazole derivatives are generally highly soluble in water and other polar solvents , which could potentially impact their bioavailability.

Result of Action

The molecular and cellular effects of 1-Phenyl-1H-imidazole-4-carbaldehyde’s action would depend on its interaction with its target, the calmodulin-dependent nitric-oxide synthase. By influencing the activity of this enzyme, it could potentially affect the production of nitric oxide and thereby influence various physiological processes .

Action Environment

The action, efficacy, and stability of 1-Phenyl-1H-imidazole-4-carbaldehyde could be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the compound’s solubility and therefore its bioavailability . Additionally, factors such as temperature and the presence of other substances could potentially affect the compound’s stability and its interaction with its target .

生化学分析

Biochemical Properties

1-Phenyl-1H-imidazole-4-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the notable interactions is with cytochrome P450 enzymes, where it acts as an inhibitor. This interaction is crucial as it affects the metabolism of various substrates processed by cytochrome P450 enzymes . Additionally, 1-phenyl-1H-imidazole-4-carbaldehyde has been reported to induce 7-ethoxyresorufin-O-deethylase (EROD) activity in hepatocytes . These interactions highlight the compound’s potential in modulating enzymatic activities and influencing metabolic pathways.

Cellular Effects

The effects of 1-phenyl-1H-imidazole-4-carbaldehyde on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with nitric-oxide synthase in bovine brain cells and GHs pituitary cells indicates its role in modulating nitric oxide production . This modulation can impact various cellular functions, including vasodilation, neurotransmission, and immune response. Furthermore, the compound’s ability to induce EROD activity suggests its involvement in the detoxification processes within cells .

Molecular Mechanism

At the molecular level, 1-phenyl-1H-imidazole-4-carbaldehyde exerts its effects through specific binding interactions with biomolecules. The compound’s inhibition of cytochrome P450 enzymes is a key mechanism, where it binds to the active site of the enzyme, preventing the metabolism of its substrates . This inhibition can lead to altered drug metabolism and potential drug-drug interactions. Additionally, the compound’s interaction with nitric-oxide synthase involves binding to the enzyme, affecting its activity and subsequent nitric oxide production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-phenyl-1H-imidazole-4-carbaldehyde have been studied over time to understand its stability, degradation, and long-term impact on cellular function The compound has shown stability under various conditions, making it suitable for extended studiesLong-term studies have indicated that the compound can maintain its inhibitory effects on cytochrome P450 enzymes and nitric-oxide synthase over prolonged periods .

Dosage Effects in Animal Models

The effects of 1-phenyl-1H-imidazole-4-carbaldehyde vary with different dosages in animal models. At lower doses, the compound has been observed to modulate enzymatic activities without causing significant toxicity. At higher doses, it can lead to adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications to minimize potential side effects.

Metabolic Pathways

1-Phenyl-1H-imidazole-4-carbaldehyde is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. The compound’s inhibition of these enzymes can affect the metabolism of drugs and other xenobiotics, leading to altered metabolic flux and changes in metabolite levels . Additionally, its role in inducing EROD activity suggests its involvement in the detoxification pathways within cells .

Transport and Distribution

The transport and distribution of 1-phenyl-1H-imidazole-4-carbaldehyde within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to easily cross cell membranes and accumulate in various tissues. Its interaction with specific transporters can affect its localization and distribution within the body .

Subcellular Localization

The subcellular localization of 1-phenyl-1H-imidazole-4-carbaldehyde is crucial for its activity and function. The compound has been observed to localize in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . Additionally, its presence in the cytoplasm allows it to modulate nitric-oxide synthase activity and influence cellular signaling pathways . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within the cell.

特性

IUPAC Name |

1-phenylimidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-7-9-6-12(8-11-9)10-4-2-1-3-5-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLNYMPCRDXBYPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(N=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60539427 | |

| Record name | 1-Phenyl-1H-imidazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60539427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88091-36-5 | |

| Record name | 1-Phenyl-1H-imidazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60539427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-1H-imidazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。